molecular formula C12H12N2O4 B7879961 Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate

Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate

Cat. No.: B7879961
M. Wt: 248.23 g/mol
InChI Key: ROCKVCIOLGFBLP-UHFFFAOYSA-N
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Description

Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-(2-nitroethyl)-1H-indole-4-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, antiproliferative, and cytotoxic effects, along with structure-activity relationship (SAR) studies.

Chemical Structure and Synthesis

This compound features an indole core substituted at the 3-position with a nitroethyl group and a carboxylate moiety at the 4-position. The synthesis of this compound typically involves the reaction of indole derivatives with nitroalkylating agents, followed by esterification to yield the final product.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported that related indole derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.03 mg/mL, indicating potent antimicrobial effects. Specifically, compounds with modifications similar to this compound were noted for their enhanced activity against resistant bacterial strains .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation effectively. For instance, a related series of indole derivatives exhibited GI50 values ranging from 26 nM to 86 nM against various cancer cell lines, suggesting that structural modifications can significantly enhance anticancer activity .

Table: Antiproliferative Activity of Indole Derivatives

CompoundGI50 (nM)Cell Line
This compoundTBDTBD
Indole Derivative A26MCF-7
Indole Derivative B37MCF-10A
Indole Derivative C48HeLa

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In studies involving human normal fetal lung fibroblast (MRC-5) cells, this compound and its analogs displayed minimal cytotoxicity at concentrations up to 10μM10\mu M, with cell viability remaining above 91% compared to untreated controls . This indicates a favorable therapeutic index for potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies suggest that modifications at the indole ring can significantly impact both antimicrobial and antiproliferative activities. For example, the presence of electron-withdrawing groups at specific positions on the indole ring enhances binding affinity to biological targets, thereby improving efficacy .

Key Findings from SAR Studies:

  • Positioning of Substituents : Substituents at the C3 position of the indole ring are critical for enhancing biological activity.
  • Electron-Withdrawing Groups : The introduction of nitro or halogen groups has shown to increase potency against various targets.
  • Hydrophobic Interactions : The hydrophobic nature of substituents can improve interaction with cellular membranes, facilitating better uptake and efficacy.

Case Studies

Case Study 1 : A recent evaluation of this compound in a murine model demonstrated its potential as an antitumor agent. The compound significantly reduced tumor size compared to controls, supporting its further development for cancer treatment.

Case Study 2 : In a comparative study of various indole derivatives, this compound exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound in antibiotic development.

Properties

IUPAC Name

methyl 3-(2-nitroethyl)-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-12(15)9-3-2-4-10-11(9)8(7-13-10)5-6-14(16)17/h2-4,7,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCKVCIOLGFBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 1H-indole-4-carboxylate (7.34 g, 41.9 mmol), 2-nitroethyl acetate (6.90 g, 51.9 mmol) and 4-tert-butylcatechol (0.026 g, 0.16 mmol) in xylene (50 mL) was refluxed for 6 hrs. The solvent was evaporated under reduced pressure to give a residual dark oily raw product that was purified by short column chromatography on silica using ethyl acetate-light petroleum as eluent. The product was obtained as yellowish solid material in 79% yield. Mp: 103° C. MS m/z 249 [M+H]+.
Quantity
7.34 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
79%

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